Binding Affinity: Nanomolar Potency Differentiates CGP 55845A from Micromolar Competitors
CGP 55845A demonstrates a binding affinity (pKi) of 8.35, which corresponds to a Ki of 4.5 nM . In contrast, the first-generation antagonist CGP 35348 exhibits an IC50 of 34 µM, a nearly 10,000-fold difference in potency . Another commonly used antagonist, SCH 50911, has a reported IC50 of 1.1 µM, which is approximately 220 times less potent than CGP 55845A .
| Evidence Dimension | Binding affinity for GABA-B receptor |
|---|---|
| Target Compound Data | pKi = 8.35 (Ki = 4.5 nM) |
| Comparator Or Baseline | CGP 35348: IC50 = 34 µM ; SCH 50911: IC50 = 1.1 µM |
| Quantified Difference | ~7,500-fold more potent than CGP 35348; ~220-fold more potent than SCH 50911 |
| Conditions | Binding assay using recombinant receptors or native brain tissue |
Why This Matters
This extreme difference in potency ensures that CGP 55845A achieves full receptor occupancy at low concentrations, minimizing off-target effects and solubility issues associated with high concentrations of weaker antagonists.
